molecular formula C20H28O4 B2673269 (5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol CAS No. 39931-89-0

(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-ol

Cat. No. B2673269
CAS RN: 39931-89-0
M. Wt: 332.44
InChI Key: PJNXSCWHWRADDM-NXJMWEIWSA-N
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Description

The compound “(5R,10R,13S,17S)-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[5,10-epoxycyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-ol” has a molecular formula of C20H28O4 .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.44 . Other physical and chemical properties are not available in the search results .

Scientific Research Applications

Inhibitors of Androgen Biosynthesis

Research on androsterone derivatives, structurally related to cyclopenta[a]phenanthrene, demonstrates the potential of these compounds as inhibitors of androgen biosynthesis. The structural modifications, particularly in the E-ring of the steroid nucleus, play a crucial role in their biological activity, allowing for the rationalization of biological results obtained with such derivatives (Djigoué, Simard, Kenmogne, & Poirier, 2012).

Cardiac Glycosides

The isolation of cardiac aglycones like 17βH-Periplogenin from traditional medicinal plants indicates the importance of cyclopenta[a]phenanthrene-related compounds in the development of treatments for heart-related conditions. The structural analysis of these compounds provides insights into their interaction with biological targets (Zhang, Bao, Wu, Yu, & Li, 2012).

Structural Studies and Synthetic Approaches

The structural elucidation and synthetic modification of cyclopenta[a]phenanthrene derivatives are central to understanding their biological functions and potential applications. Studies involving the synthesis of steroidal and non-steroidal analogs highlight the versatility of these frameworks for generating compounds with desired properties (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Metabolic Studies and Biological Activity

Investigations into the metabolism and biological activity of cyclopenta[a]phenanthrene derivatives provide valuable information on their pharmacokinetic profiles and potential as therapeutic agents. These studies can identify key metabolites and elucidate mechanisms of action, contributing to drug development processes (Hadfield, Abbott, Coombs, & Drake, 1984).

Mechanism of Action

The mechanism of action for this compound is not available in the search results .

Safety and Hazards

The safety and hazards information for this compound is not available in the search results .

Future Directions

The future directions for the research and application of this compound are not available in the search results .

properties

IUPAC Name

(1'R,5'S,6'S,13'R)-5'-methylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-17-6-5-15-13(14(17)2-3-16(17)21)4-7-18-12-19(22-10-11-23-19)8-9-20(15,18)24-18/h5,13-14,16,21H,2-4,6-12H2,1H3/t13?,14?,16-,17-,18+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNXSCWHWRADDM-NXJMWEIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC=C3C(C1CCC2O)CCC45C3(O4)CCC6(C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC=C3C(C1CC[C@@H]2O)CC[C@@]45[C@@]3(O4)CCC6(C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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